Pirarubicin was first developed in Japan in the 1980s and has been classified as a member of the anthracycline family. This classification is based on its mechanism of action and chemical structure, which includes a tetracyclic ring system characteristic of anthracyclines. The compound is often referred to by its chemical name, 4'-O-tetrahydropyranyl-doxorubicin, or by its trade name, THP .
Pirarubicin can be synthesized through several methods, with the most common involving modifications to the doxorubicin structure. One notable approach is the use of a tetrahydropyranyl group at the 4' position of the doxorubicin molecule, which enhances its solubility and pharmacokinetic properties.
The synthesis typically involves:
The final product is purified through chromatographic techniques to ensure high purity suitable for clinical applications .
The molecular formula of pirarubicin is C27H31N3O8, with a molar mass of approximately 485.55 g/mol. The structure features:
The three-dimensional conformation allows for effective intercalation into DNA, which is crucial for its anticancer activity .
Pirarubicin undergoes several key reactions that contribute to its mechanism of action:
These reactions are critical for understanding how pirarubicin exerts its therapeutic effects against tumors .
Pirarubicin's mechanism of action primarily involves:
Pirarubicin exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
Pirarubicin is primarily used in oncology for treating various malignancies due to its potent antitumor activity. Its applications include:
Anthracyclines emerged as pivotal anticancer agents following the isolation of daunorubicin from Streptomyces peucetius in the 1960s. Doxorubicin, a hydroxylated derivative, soon became a cornerstone in treating solid tumors and hematological malignancies due to its broad efficacy. However, dose-limiting cardiotoxicity and myelosuppression spurred efforts to develop safer analogues. Pirarubicin (4'-O-tetrahydropyranyl doxorubicin, THP) was synthesized in the late 1970s through structural modification of doxorubicin's aminosugar moiety. Early clinical trials in the 1980s–1990s demonstrated its efficacy in non-Hodgkin lymphoma (NHL) with reduced cardiac toxicity, leading to adoption in Japan and Europe. Notably, the THP-COP regimen (pirarubicin, cyclophosphamide, vincristine, prednisone) achieved 79% response rates in elderly NHL patients without significant cardiotoxicity at cumulative doses <500 mg/m² [3] [7]. This established pirarubicin as a viable alternative to doxorubicin in specific clinical contexts.
Pirarubicin’s molecular structure (C₃₂H₃₇NO₁₂) differentiates it from classical anthracyclines through a tetrahydropyranyl (THP) group attached to the amino sugar (daunosamine) at the 4'-position. This modification enhances its lipophilicity, accelerating cellular uptake compared to doxorubicin. The THP moiety also alters molecular interactions with topoisomerase II and DNA, contributing to its distinct pharmacological profile [4] [8] [10]. Unlike aclarubicin (which has a methylated amino sugar), pirarubicin retains unmethylated chemical features critical for G2/M phase arrest and enhanced DNA intercalation. Confocal microscopy confirms nuclear and cytoplasmic localization similar to doxorubicin, but with faster intracellular accumulation due to improved membrane permeability [2] [8]. These structural attributes underpin pirarubicin’s reduced cardiotoxicity and activity in some doxorubicin-resistant models.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7